
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide (CPCM) is a novel chemical compound that has recently been studied for its potential applications in scientific research. As a small molecule, CPCM has been found to have a range of biochemical and physiological effects, making it an attractive molecule for laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is still being investigated. However, it is believed that 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide works by inhibiting the production of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these enzymes, 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is thought to reduce inflammation, improve cognitive function, and act as an antioxidant.
Biochemical and Physiological Effects
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has several advantages for laboratory experiments. It is easy to synthesize, has a wide range of potential applications, and has been found to have a range of biochemical and physiological effects. However, there are some limitations to using 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide in lab experiments. For example, the exact mechanism of action of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is still not fully understood, and there is a lack of long-term studies on the effects of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. First, more research needs to be done to better understand the exact mechanism of action of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. Additionally, more long-term studies are needed to assess the safety and efficacy of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. Finally, further research is needed to explore the potential applications of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide in the treatment of various diseases and conditions.
Synthesemethoden
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized in several different ways, with the most commonly used method being a three-step process. The first step involves the formation of an amide bond between 3-chloropropanamide and 2-methoxyphenylacetamide. This is followed by a Friedel-Crafts reaction to form a benzofuran ring, and finally a reductive amination reaction to create 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been investigated for its potential as an antifungal and antibacterial agent, as well as its potential to inhibit the growth of cancer cells. Additionally, 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential to reduce inflammation, improve cognitive function, and act as an antioxidant.
Eigenschaften
IUPAC Name |
3-(3-chloropropanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-25-15-9-5-3-7-13(15)21-19(24)18-17(22-16(23)10-11-20)12-6-2-4-8-14(12)26-18/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANSNIKYLMAUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloropropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

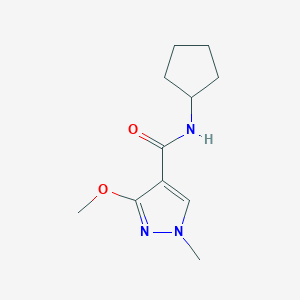
![3-methoxy-N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500963.png)
![N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500965.png)
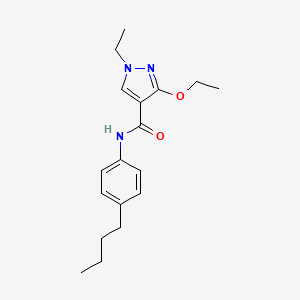
![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)
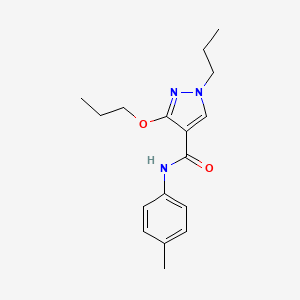
![1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B6500979.png)
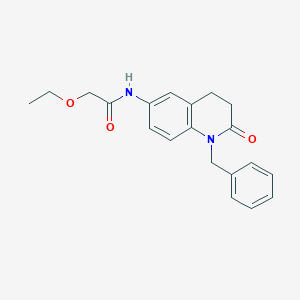

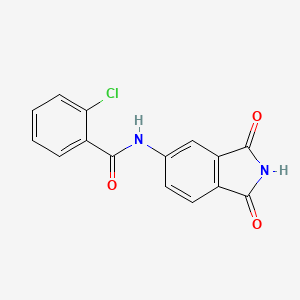
![3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6501014.png)
![6-[(2,4-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6501020.png)

![2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B6501030.png)